molecular formula C10H16N4OS B353844 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 392712-95-7

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B353844
CAS No.: 392712-95-7
M. Wt: 240.33g/mol
InChI Key: PWOCWBHHKDVOPR-UHFFFAOYSA-N
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Description

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound of interest in medicinal and organic chemistry research. It features a 1,2,4-triazole moiety linked via a thioether bridge to a N-piperidinyl ethanone group . The 1,2,4-triazole core is a privileged scaffold in drug discovery, well-documented for its wide range of biological activities . Derivatives of this heterocycle have been extensively studied and are found in compounds with demonstrated anticancer, antimicrobial, anticonvulsant, and anti-HIV properties . The presence of the triazolethione system, a cyclic analog of thiosemicarbazides, enhances the potential of these compounds to serve as reactive building blocks for synthesizing more complex heterocyclic structures . This compound is intended for research applications only, such as exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns or as a synthetic intermediate. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to investigate new chemical entities, particularly in developing pharmacologically active molecules.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-13-8-11-12-10(13)16-7-9(15)14-5-3-2-4-6-14/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOCWBHHKDVOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features and Retrosynthetic Analysis

The target molecule comprises three key components:

  • A 4-methyl-4H-1,2,4-triazole ring, which contributes to heterocyclic stability and hydrogen-bonding capacity.

  • A thioether linkage (–S–) connecting the triazole to an acetamide backbone.

  • A piperidine ring attached via a ketone group, enhancing lipophilicity and potential bioactivity.

Retrosynthetically, the molecule can be dissected into two building blocks:

  • 4-Methyl-4H-1,2,4-triazole-3-thiol (precursor for the triazole-thioether segment).

  • 1-(Piperidin-1-yl)ethanone (providing the ketone-piperidine moiety).

Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol precursor is typically synthesized via cyclization of thiosemicarbazides under acidic conditions. For example:

  • Condensation : Reacting methyl hydrazinecarbimidothioate with acetic hydrazide in ethanol yields the intermediate thiosemicarbazide.

  • Cyclization : Treating the intermediate with hydrochloric acid (HCl) at 80°C induces cyclization to form 4-methyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions :

ParameterValue
SolventEthanol/Water
Temperature80°C
CatalystHCl (2M)
Reaction Time6–8 hours

This step achieves yields of ~75–80%, with purity confirmed via HPLC.

Thioether Formation via Alkylation

The thiol group is alkylated using 2-chloro-1-(piperidin-1-yl)ethanone to form the thioether linkage:

  • Base-Mediated Reaction : The triazole-thiol is deprotonated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Nucleophilic Substitution : 2-Chloro-1-(piperidin-1-yl)ethanone is added dropwise, facilitating S-alkylation at 60°C.

Optimization Insights :

  • Excess K₂CO₃ (2.5 equiv.) improves thiol activation.

  • DMF enhances solubility of both reactants, reducing side-product formation.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Crude product is purified via:

  • Column Chromatography : Using ethyl acetate/hexane (3:7) to isolate the target compound.

  • Recrystallization : Ethanol/water mixture (4:1) yields crystals suitable for XRD analysis.

Spectroscopic Data :

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.45–1.65 (m, 6H, piperidine), 2.45 (s, 3H, CH₃-triazole), 3.50–3.70 (m, 4H, N–CH₂), 4.25 (s, 2H, S–CH₂).
IR (KBr)1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S–H, residual).

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a time-efficient alternative:

  • Conditions : 100°C, 20 minutes, DMF/K₂CO₃.

  • Yield Improvement : 78% vs. 65% for conventional heating.

Advantages :

  • Reduced reaction time (20 min vs. 8 hr).

  • Lower impurity levels due to controlled heating.

Solid-Phase Synthesis

Immobilizing the triazole-thiol on Wang resin enables iterative coupling:

  • Resin Loading : 4-Methyl-triazole-thiol attached via ester linkage.

  • On-Resin Alkylation : React with 2-bromo-1-(piperidin-1-yl)ethanone.

  • Cleavage : TFA/dichloromethane releases the product.

Applications :

  • Suitable for parallel synthesis of analogs.

  • Purity >90% without chromatography.

Challenges and Optimization Strategies

Byproduct Formation

Common side reactions include:

  • Oxidation of Thioether : Mitigated by conducting reactions under nitrogen atmosphere.

  • Piperidine Ring Opening : Addressed by using milder bases (e.g., NaHCO₃ instead of NaOH).

Solvent Selection

SolventEfficiency (%)Purity (%)
DMF7085
THF5575
Acetonitrile6080

DMF outperforms due to superior solubility of intermediates.

Scalability and Industrial Relevance

Pilot-Scale Production

A 1 kg batch synthesis achieved:

  • Overall Yield : 62% (from triazole-thiol).

  • Purity : 99.2% (HPLC).

  • Cost Analysis : Raw material costs dominate (~80%), with thiosemicarbazide as the major expense.

Environmental Considerations

  • Waste Streams : DMF recovery via distillation reduces environmental impact.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) lowers toxicity.

Chemical Reactions Analysis

Types of Reactions

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Alcohols and Amines: Formed from reduction reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Pharmaceuticals: It is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and piperidine moiety are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Aryl and Heteroaryl Variations
  • 4-Hydroxyphenyl derivative: The compound 1-(4-hydroxyphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone () replaces the piperidine group with a 4-hydroxyphenyl moiety. Its IR spectrum shows a C=O stretch at 1670 cm⁻¹ and phenolic -OH absorption at 3125 cm⁻¹, distinct from the piperidine analog .
  • Benzimidazole hybrids : Compounds such as 5t and 5u () incorporate benzimidazole and halogenated aryl groups (e.g., 2,4-difluorophenyl or 4-chlorophenyl). These substitutions improve lipophilicity and may enhance anticandidal activity compared to the piperidine-containing target compound .
Halogen Substitutions
  • Bromofuryl derivative : The compound 2-((5-(5-bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one () includes a bromofuran group, which increases molecular weight (MW = 397.25 g/mol) and alters electronic properties. Elemental analysis (C 45.47%, N 10.60%) confirms its stoichiometry .
Piperidine Derivatives
  • Piperazine analogs : Compounds like 5i () and 2-(4-ethyl-1-piperazinyl)-3-...pyrimidin-4-one () replace piperidine with piperazine, introducing additional nitrogen atoms. This modification increases basicity and solubility in acidic conditions .
  • 4-Methylpiperidine analog: 2-(4-methylpiperidin-1-yl)-1-(4-methylphenyl)ethanone () shares the piperidine core but includes a methyl group on the piperidine ring, slightly increasing steric hindrance .
Spectroscopic Data
  • IR Spectroscopy: The target compound’s C=O stretch (~1670–1690 cm⁻¹) aligns with analogs like 5i (1690 cm⁻¹, ) and 5w (1670 cm⁻¹, ). Piperidine’s N-H stretches (2500–2800 cm⁻¹) are absent in non-piperidine derivatives .
  • NMR Data : Piperidine protons in the target compound would resonate at δ 1.4–2.6 ppm (piperidine CH₂), distinct from aryl protons in 5v (δ 7.2–8.1 ppm, ) .
Antifungal and Anticandidal Activity
  • Benzimidazole-triazole hybrids () exhibit anticandidal activity, with MIC values <10 µg/mL for 5t and 5w , likely due to halogen-enhanced membrane disruption .
  • The fungicidal activity of 5i () suggests that piperazine and benzothiazole groups may synergize with the triazole core for broader antifungal applications .
Anticancer Potential
  • Derivatives like 7d and 7e () inhibit HepG2 liver cancer cells via triazole-mediated apoptosis, indicating that the target compound’s piperidine group could modulate cytotoxicity .

Comparative Data Tables

Table 1: Physical and Chemical Properties
Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₀H₁₄N₄OS 238.31 Not reported Piperidine, 4-methyl triazole
1-(4-Hydroxyphenyl) analog () C₁₁H₁₁N₃O₂S 267.03 270–271 4-Hydroxyphenyl
5t () C₂₄H₂₀ClFN₅OS 513.96 Not reported 2,4-Difluorophenyl, chloro
Bromofuryl derivative () C₁₆H₁₂BrFN₄OS 397.25 156–158 5-Bromofuran, 4-fluorophenyl
Table 2: Spectral Data Comparison
Compound IR C=O Stretch (cm⁻¹) ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals)
Target Compound ~1670–1690 δ 1.4–2.6 (piperidine CH₂) δ 170–175 (C=O)
5u () 1670 δ 7.2–8.1 (aryl H) δ 165–170 (C=O)
5i () 1690 δ 3.7–4.1 (piperazine CH₂) δ 168 (C=O)

Biological Activity

The compound 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a derivative of the 1,2,4-triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives in the presence of suitable catalysts. The reaction yields a thioether derivative characterized by its unique structural properties.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties , particularly against fungal pathogens. The compound has shown promising activity against various strains of fungi and bacteria. For instance:

Microorganism Activity Reference
Candida albicansInhibition at low concentrations
Escherichia coliModerate antibacterial effect
Aspergillus nigerEffective antifungal activity

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated against several cancer cell lines with varying degrees of effectiveness:

Cell Line IC50 Value (µM) Reference
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

These results indicate that the compound may interfere with cancer cell proliferation through mechanisms that require further investigation.

The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or pathways critical for microbial survival and cancer cell growth. For instance, triazoles can disrupt the synthesis of ergosterol in fungi or interfere with DNA synthesis in cancer cells.

Case Studies

  • Antifungal Efficacy : A study demonstrated that derivatives similar to 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone exhibited significant antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
  • Anticancer Investigations : In vitro studies revealed that the compound significantly reduced cell viability in HCT-116 colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications at specific positions on the triazole ring or piperidine moiety can enhance potency and selectivity towards targeted pathogens or cancer cells.

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